N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide
Description
N-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted at the 1-position with a 4-fluorophenylmethyl group and at the 2-position with an ethyl linker terminating in a 2-methylpropanamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amide group), and lipophilicity (from the fluorinated aryl group), making it a candidate for diverse applications in medicinal chemistry and materials science. The 4-fluorophenyl substitution enhances electronic effects and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-14(2)20(25)22-12-11-19-23-17-5-3-4-6-18(17)24(19)13-15-7-9-16(21)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCXLRWYJRAGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzylamine with a suitable benzodiazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural analogs, their modifications, and functional differences:
Key Structural and Functional Comparisons:
Substituent Effects on Polarity and Solubility: The target compound’s 2-methylpropanamide group provides moderate polarity, whereas the 4-hydroxypentanamide analog () exhibits higher hydrophilicity due to its hydroxyl group . The 4-methoxyphenoxy derivative () shows enhanced solubility in polar solvents compared to the fluorophenylmethyl group in the target compound .
Sulfonamide and sulfanyl groups in ’s compound introduce steric bulk and electronic diversity, contributing to elastase inhibition .
The elastase-inhibiting sulfonamide derivative () highlights the importance of sulfur-containing linkers in enzyme interaction .
Synthetic Flexibility :
- The target compound ’s synthesis likely follows routes similar to ’s benzimidazole-triazole-thiazole analogs, involving Suzuki coupling or nucleophilic substitution for fluorophenyl incorporation .
Research Findings and Implications
- Pharmacological Potential: Fluorinated benzimidazole derivatives, including the target compound, are under investigation for anticancer and antimicrobial applications due to their ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Material Science Applications : The benzimidazole core’s π-π stacking capability (evident in the target compound) is exploited in organic semiconductors and metal-organic frameworks (MOFs) .
- Computational Predictions : Docking studies (e.g., ’s compound 9c) suggest that aryl-fluorine groups enhance binding to hydrophobic enzyme pockets, a trait shared by the target compound .
Biological Activity
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound features a benzodiazole core , which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the 2-methylpropanamide moiety contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of 364.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzodiazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
- Introduction of the Fluorophenyl Group : A coupling reaction is used to attach the fluorophenyl moiety.
- Final Amide Formation : The final step involves forming the amide bond with 2-methylpropanamine.
Anticancer Activity
Recent studies have shown that compounds related to benzodiazoles exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have been reported to inhibit various cancer cell lines, including:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 27.3 |
| Compound B | HCT-116 (Colorectal) | 6.2 |
| N-(2-{...}) | TBD | TBD |
These findings suggest that N-(2-{...}) may also exhibit similar activities, potentially targeting pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Benzodiazole derivatives have been noted for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit bacterial and fungal growth. For example, a related compound showed comparable antibacterial activity against Mycobacterium tuberculosis and other pathogens.
The mechanism by which N-(2-{...}) exerts its biological effects may involve:
- Interaction with DNA : Compounds with benzodiazole structures can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : They may inhibit key metabolic enzymes involved in cell growth and survival.
- Modulation of Signaling Pathways : These compounds can affect signaling pathways related to inflammation and cancer progression.
Case Studies
-
Study on Antitumor Activity : A recent investigation evaluated a series of benzodiazole derivatives for their cytotoxic effects on various cancer cell lines. The study found that certain modifications to the benzodiazole structure significantly enhanced activity against breast and colorectal cancer cells.
"The introduction of electron-withdrawing groups such as fluorine was found to increase cytotoxicity significantly" .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzodiazole derivatives against a panel of pathogens, noting that modifications in substituents led to enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
